molecular formula C7H12O3 B1195278 4-Hydroxybutyl acrylate CAS No. 2478-10-6

4-Hydroxybutyl acrylate

Cat. No. B1195278
Key on ui cas rn: 2478-10-6
M. Wt: 144.17 g/mol
InChI Key: NDWUBGAGUCISDV-UHFFFAOYSA-N
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Patent
US07045242B2

Procedure details

Two mols of 1,4-butanediol, 2 mols of acrylic acid, 0.1 ml of sulfuric acid and 0.001 mol of hydroquinone were dissolved in 100 mol of toluene, and the solution was refluxed for 4 hours while removing water generated. After the completion of the reaction, the solvent was distilled off under reduced pressure, and the residue was purified through silica gel column chromatography using acetone as an eluent to obtain 4-hydroxybutyl acrylate. One mol of 4-hydroxybutyl acrylate obtained, 1 mol of catechol and 1 mol of borane were reacted in dichloromethane at room temperature, and 1 mol of LiBr was further added and dissolved to obtain a desired compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
0.001 mol
Type
reactant
Reaction Step One
Quantity
100 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])[CH2:2][CH2:3][CH2:4][OH:5].[C:7](O)(=[O:10])[CH:8]=[CH2:9].S(=O)(=O)(O)O.C1(C=CC(O)=CC=1)O.C1(C)C=CC=CC=1>>[C:7]([O:5][CH2:4][CH2:3][CH2:2][CH2:1][OH:6])(=[O:10])[CH:8]=[CH2:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCO)O
Name
Quantity
2 mol
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
0.1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0.001 mol
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
100 mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
while removing water
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified through silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OCCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07045242B2

Procedure details

Two mols of 1,4-butanediol, 2 mols of acrylic acid, 0.1 ml of sulfuric acid and 0.001 mol of hydroquinone were dissolved in 100 mol of toluene, and the solution was refluxed for 4 hours while removing water generated. After the completion of the reaction, the solvent was distilled off under reduced pressure, and the residue was purified through silica gel column chromatography using acetone as an eluent to obtain 4-hydroxybutyl acrylate. One mol of 4-hydroxybutyl acrylate obtained, 1 mol of catechol and 1 mol of borane were reacted in dichloromethane at room temperature, and 1 mol of LiBr was further added and dissolved to obtain a desired compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
0.001 mol
Type
reactant
Reaction Step One
Quantity
100 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])[CH2:2][CH2:3][CH2:4][OH:5].[C:7](O)(=[O:10])[CH:8]=[CH2:9].S(=O)(=O)(O)O.C1(C=CC(O)=CC=1)O.C1(C)C=CC=CC=1>>[C:7]([O:5][CH2:4][CH2:3][CH2:2][CH2:1][OH:6])(=[O:10])[CH:8]=[CH2:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCO)O
Name
Quantity
2 mol
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
0.1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0.001 mol
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
100 mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
while removing water
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified through silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OCCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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